molecular formula C20H15ClN2O2 B2967534 6-(4-Chlorophenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 339109-67-0

6-(4-Chlorophenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2967534
CAS No.: 339109-67-0
M. Wt: 350.8
InChI Key: YUUKIAYPWSIPNN-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C20H15ClN2O2 and its molecular weight is 350.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure

  • This compound and related derivatives have been synthesized and their crystal structures determined. The compounds exhibit interesting structural configurations, useful for understanding molecular interactions and material properties. For instance, studies like the one conducted by Moustafa and Girgis (2007) provide insights into their molecular configuration, showing how the cyclohepta ring takes a boat shape, with variations in the substituent at the position C4 (Moustafa & Girgis, 2007).

Spectroscopic Analysis

  • Pyridine derivatives, including 6-(4-Chlorophenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, have been studied for their optical properties through spectroscopic methods. The research by Cetina et al. (2010) delves into their structural features using IR, UV-Vis, and fluorescence spectroscopy, providing valuable information on the effects of substituents on the emission spectra of these compounds (Cetina, Tranfić, Sviben, & Jukić, 2010).

Antimicrobial Studies

  • The antimicrobial properties of pyridine derivatives, including this compound, have been explored. For example, a study by Sadeek et al. (2015) examined its reaction with various metals and evaluated the antibacterial activity of the resulting complexes, showing high activities compared to the free ligand (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).

Physical Property Measurements

  • The physical properties like density, sound speed, and viscosity of these derivatives have been measured in different solvents and temperatures. This research is crucial for applications in material science and chemical engineering. Baluja and Talaviya (2016) provided valuable data on these properties, enhancing our understanding of solute-solvent interactions (Baluja & Talaviya, 2016).

Properties

IUPAC Name

6-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2/c1-25-18-9-2-14(3-10-18)13-23-19(11-6-16(12-22)20(23)24)15-4-7-17(21)8-5-15/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUKIAYPWSIPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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